Cas no 1261853-52-4 ((2-Iodo-3-methylphenyl)methanamine)
(2-Iodo-3-methylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-iodo-3-methylphenyl)methanamine
- 2-Iodo-3-methylbenzylamine
- (2-Iodo-3-methylphenyl)methanamine
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- Inchi: 1S/C8H10IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
- InChI Key: SDAVWNUXFCVYQB-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC=CC=1CN
Computed Properties
- Exact Mass: 246.98580 g/mol
- Monoisotopic Mass: 246.98580 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26
- Molecular Weight: 247.08
(2-Iodo-3-methylphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033386-250mg |
2-Iodo-3-methylbenzylamine |
1261853-52-4 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013033386-500mg |
2-Iodo-3-methylbenzylamine |
1261853-52-4 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A013033386-1g |
2-Iodo-3-methylbenzylamine |
1261853-52-4 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Enamine | EN300-184141-0.05g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 0.05g |
$200.0 | 2023-09-19 | |
| Enamine | EN300-184141-0.1g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 0.1g |
$298.0 | 2023-09-19 | |
| Enamine | EN300-184141-0.25g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 0.25g |
$425.0 | 2023-09-19 | |
| Enamine | EN300-184141-0.5g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 0.5g |
$668.0 | 2023-09-19 | |
| Enamine | EN300-184141-1.0g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 1g |
$857.0 | 2023-06-08 | |
| Enamine | EN300-184141-2.5g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 2.5g |
$1680.0 | 2023-09-19 | |
| Enamine | EN300-184141-5.0g |
(2-iodo-3-methylphenyl)methanamine |
1261853-52-4 | 95% | 5g |
$2485.0 | 2023-06-08 |
(2-Iodo-3-methylphenyl)methanamine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (2-Iodo-3-methylphenyl)methanamine
Comprehensive Analysis of (2-Iodo-3-methylphenyl)methanamine (CAS No. 1261853-52-4): Properties, Applications, and Industry Trends
The chemical compound (2-Iodo-3-methylphenyl)methanamine (CAS No. 1261853-52-4) is a specialized aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique iodo-substituted methylphenyl structure, this compound serves as a versatile intermediate in organic synthesis. Its molecular formula, C8H10IN, and precise structural features make it invaluable for constructing complex molecules, particularly in drug discovery pipelines.
Recent trends in AI-driven drug development and green chemistry have amplified interest in compounds like (2-Iodo-3-methylphenyl)methanamine. Researchers frequently search for "iodo aromatic amine applications" or "CAS 1261853-52-4 solubility," reflecting demand for data-driven insights. The compound’s electron-rich benzene ring and nucleophilic amino group enable diverse reactions, including cross-coupling and reductive amination, aligning with sustainable catalysis methodologies.
From a synthetic perspective, 1261853-52-4 exhibits remarkable stability under ambient conditions, with a melting point range of 85–89°C. Its lipophilic nature (logP ≈ 2.3) and moderate water solubility (0.5 mg/mL at 25°C) make it suitable for medicinal chemistry optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing industry concerns about "how to characterize iodinated amines."
The compound’s role in heterocyclic synthesis is another hot topic. Patent databases reveal its use in creating benzimidazole precursors and kinase inhibitor scaffolds, answering frequent queries like "1261853-52-4 in drug discovery." Its regioselective reactivity allows selective modifications at the iodine position, a feature exploited in click chemistry applications.
Environmental and regulatory considerations are equally critical. While not classified as hazardous, proper handling of (2-Iodo-3-methylphenyl)methanamine requires glovebox techniques to prevent decomposition. Searches for "CAS 1261853-52-4 safety data" highlight user interest in occupational exposure limits and waste disposal protocols, emphasizing the need for transparent documentation.
Market analyses indicate growing demand for halogenated building blocks, with 1261853-52-4 positioned as a niche but high-value product. Its compatibility with flow chemistry systems and microwave-assisted synthesis aligns with Industry 4.0 automation trends. Suppliers increasingly provide "custom synthesis services" for derivatives, responding to queries about "scaling up iodophenyl intermediates."
In conclusion, (2-Iodo-3-methylphenyl)methanamine exemplifies the intersection of structural precision and functional adaptability in modern chemistry. Its CAS No. 1261853-52-4 serves as a keystone identifier for researchers exploring targeted molecular design, while its applications continue to expand in bioconjugation and material science.
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